Tetraethyl 1,1,2,2-ethanetetracarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tetraethyl ethane-1,1,2,2-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-5-19-11(15)9(12(16)20-6-2)10(13(17)21-7-3)14(18)22-8-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSBVZIXVVORQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212554 | |
| Record name | Tetraethyl ethane-1,1,2,2-tetracarboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-56-4 | |
| Record name | 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetraethyl 1,1,2,2-ethanetetracarboxylate | |
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| Record name | Tetrakis(ethoxycarbonyl)ethane | |
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| Record name | Tetraethyl ethane-1,1,2,2-tetracarboxylate | |
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| Record name | Tetraethyl ethane-1,1,2,2-tetracarboxylate | |
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| Record name | Tetraethyl 1,1,2,2-ethanetetracarboxylate | |
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Electrochemical Synthesis:
An alternative and potentially greener route involves the electrochemical oxidative dimerization of tetraethyl ethenetetracarboxylate. wikipedia.org This method utilizes an electric current to drive the reaction, often in an undivided cell with a sacrificial anode or a mediator.
Scalability: Electrochemical synthesis is highly scalable. The production rate can be directly controlled by adjusting the current and the electrode surface area. This method avoids the need for stoichiometric chemical oxidants, which can be a significant advantage at an industrial scale.
Sustainability: This approach can be highly sustainable, especially if the electricity is sourced from renewable resources. It often proceeds under mild conditions and can minimize the generation of hazardous waste. nih.gov The process described by PrepChem, for instance, results in a quantitative yield of the desired product. wikipedia.org
Phase Transfer Catalysis Ptc :
The reaction of diethyl malonate with an appropriate C2 electrophile, such as diethyl oxalate (B1200264) followed by a reduction step, can be facilitated by phase-transfer catalysis. PTC enables the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase with the substrate). dmcbio.comsigmaaldrich.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reactive anion from the aqueous to the organic phase. masterorganicchemistry.com
Scalability: PTC is a well-established and scalable technique in industrial organic synthesis. It allows for the use of inexpensive and environmentally benign solvents like water and avoids the need for anhydrous conditions. wikipedia.org
Sustainability: By enabling the use of water as a solvent and often proceeding under mild conditions, PTC aligns well with the principles of green chemistry. youtube.com It can lead to higher yields and reduced by-products compared to conventional homogeneous reactions. masterorganicchemistry.com
Classical Malonic Ester Synthesis Approach:
Nucleophilic Reactivity of Tetraethyl 1,1,2,2-Ethanetetracarboxylate
The presence of acidic protons positioned between two carbonyl groups on each side of the central carbon-carbon bond is the defining feature of the molecule's nucleophilic character. This structural motif is analogous to that of diethyl malonate, albeit doubled, which allows for the generation of stabilized carbanions.
The methine protons (C-H) on the central ethane (B1197151) backbone of this compound are acidic due to the electron-withdrawing inductive effect and resonance stabilization provided by the adjacent ester carbonyl groups. In the presence of a suitable base, such as sodium ethoxide, a proton can be abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile.
This nucleophilic character allows the compound to participate in various condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. The reaction involves the nucleophilic addition of the carbanion to the carbonyl carbon of the electrophile, followed by dehydration to yield an alkylidene or arylidene derivative. This reactivity is fundamental to its application in synthesizing complex cyclic and double-ring molecules.
The carbanion generated from this compound can readily react with electrophiles in alkylation and acylation reactions.
Alkylation: In an alkylation reaction, the carbanion acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a typical SN2 fashion. This process results in the formation of a new carbon-carbon bond, attaching the alkyl group to the central ethane bridge. The reaction can be performed sequentially to introduce one or two alkyl substituents, providing a pathway to substituted succinic acid derivatives after subsequent hydrolysis and decarboxylation steps.
Acylation: Similarly, acylation can be achieved by reacting the carbanion with an acyl halide or anhydride. This introduces an acyl group, leading to the formation of a β-keto ester derivative. This transformation is a key step in building more complex carbon skeletons.
Reduction Reactions of this compound
The four ester groups of this compound are susceptible to reduction by strong reducing agents. This reaction provides a direct route to polyol compounds.
The complete reduction of the four ester functionalities in this compound yields the corresponding tetra-alcohol, 1,1,2,2-ethanetetraylethanol, which can be described as a bis(diol) derivative. This transformation is typically accomplished using powerful hydride-donating reagents, most commonly Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Table 1: Representative Reaction Conditions for Ester Reduction
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | 1,1,2,2-Ethanetetraylethanol |
Hydrolysis and Decarboxylation Pathways
The ester groups can be cleaved through hydrolysis, and under certain conditions, the resulting carboxylic acid can undergo decarboxylation.
The hydrolysis of this compound leads to the formation of its parent acid, ethanetetracarboxylic acid. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, efficiently converts the four ester groups into carboxylic acid groups. researchgate.netnih.govresearchgate.net The mechanism involves nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in the final acidification step.
Acid-Catalyzed Hydrolysis: The reaction can also be driven by heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) and water. This is an equilibrium process and typically requires forcing conditions.
The resulting ethanetetracarboxylic acid is a polyprotic acid. While related compounds like ethylenetetracarboxylic acid are known, they are typically formed from different precursors. wikipedia.org The decarboxylation of a polycarboxylic acid can sometimes be induced by heat. For instance, the decarboxylation of a related tetrabromo-substituted carboxylic acid is known to yield 1,1,2,2-tetrabromoethane. doubtnut.com The stability and potential for subsequent decarboxylation of ethanetetracarboxylic acid depend on the specific reaction conditions applied.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | 1,1,2,2-Tetracarbethoxyethane cymitquimica.comnist.govnist.gov | C₁₄H₂₂O₈ nist.govnist.gov |
| 1,1,2,2-Ethanetetraylethanol | Bis(diol) derivative | C₆H₁₄O₄ |
| Ethanetetracarboxylic Acid | - | C₆H₆O₈ |
| Lithium Aluminum Hydride | LAH | LiAlH₄ |
| Sodium Borohydride | - | NaBH₄ |
| Sodium Ethoxide | - | C₂H₅NaO |
| Tetrahydrofuran | THF | C₄H₈O |
| Ethylenetetracarboxylic acid | - | C₆H₄O₈ wikipedia.org |
Cyclization and Annulation Reactions Involving this compound
The utility of a C2-synthon bearing four carboxylate groups, such as this compound, lies in its potential to participate in reactions that form multiple rings in a single operation. However, specific examples of its use in constructing double-ring, polycyclic, or heterocyclic systems are not prominently featured in the scientific literature.
The construction of double-ring or bicyclic molecular systems often relies on intramolecular reactions of substrates containing two reactive functional groups or intermolecular reactions where both reactants contribute to the formation of the two rings. While this compound possesses the requisite number of functional groups for such transformations, specific, well-documented examples of its application in the synthesis of double-ring systems are not readily found in peer-reviewed journals or patents. General strategies for the synthesis of bicyclic compounds often involve intramolecular cyclizations of appropriately substituted precursors, but the specific use of this tetraester as a starting material for this purpose remains to be broadly explored or reported.
The synthesis of polycyclic and heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. These structures are often assembled through multicomponent reactions or sequential annulation strategies.
Polycyclic Aromatic Hydrocarbons (PAHs): The synthesis of PAHs typically involves the fusion of aromatic rings through various C-H activation and cross-coupling methodologies. nih.govnih.govepa.govresearchgate.netepa.gov The incorporation of a highly functionalized C2 unit like this compound into a PAH framework is not a conventional approach, and no specific examples were identified in the literature.
Heterocyclic Scaffolds: The synthesis of nitrogen-containing heterocycles such as quinoxalines, mtieat.orgchim.itnih.govdntb.gov.ua benzodiazepines, nih.govnih.goviitm.ac.inrsc.org pyrimidines, nih.gov and pyridazines often involves the condensation of a 1,2-, 1,3-, or 1,4-dicarbonyl compound (or its equivalent) with a suitable binucleophile.
For instance, the synthesis of quinoxalines commonly proceeds via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgchim.itnih.govdntb.gov.ua Similarly, 1,5-benzodiazepines can be prepared from the reaction of o-phenylenediamines with β-dicarbonyl compounds or ketones. nih.goviitm.ac.in The formation of pyrimidines often utilizes a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) in a Biginelli-type reaction. nih.govmdpi.com Pyridazines can be formed from the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648).
Theoretically, this compound could serve as a precursor to a 1,4-dicarbonyl equivalent after suitable transformations. However, a direct reaction of this tetraester with common binucleophiles like o-phenylenediamine or hydrazine to form the corresponding heterocycles is not a reported synthetic route. The high density of functional groups and the potential for multiple side reactions likely complicate such transformations, making other, more straightforward synthons the preferred choice for constructing these heterocyclic systems.
Advanced Applications of Tetraethyl 1,1,2,2 Ethanetetracarboxylate in Chemical Synthesis
Role in Polymer Chemistry and Materials Science
The unique tetrafunctional nature of tetraethyl 1,1,2,2-ethanetetracarboxylate makes it a significant monomer and precursor in the development of new polymers with specialized properties. Its ability to introduce a high degree of branching and cross-linking is central to its applications in this field.
Monomer for the Synthesis of Polyesters and Polyamides
This compound can serve as a monomer in polycondensation reactions to create polyesters and polyamides. researchgate.netresearchgate.net When reacted with diols or diamines, its four ester groups can participate in transesterification or amidation reactions, respectively. This tetrafunctionality allows for the formation of highly branched or cross-linked polymer networks. These networks can enhance the thermal and mechanical properties of the resulting materials. researchgate.net For instance, the incorporation of such a cardo-type monomer can increase the glass transition temperature (Tg) and thermal stability of polyesters by restricting the rotational motion of the polymer chains. researchgate.net
While direct polymerization studies with this compound are not extensively detailed in readily available literature, the principles of polyester (B1180765) and polyamide synthesis provide a clear theoretical framework for its use. nih.govmdpi.com The reaction would typically involve heating the monomer with a suitable co-monomer, such as a long-chain diol or diamine, often in the presence of a catalyst to facilitate the polycondensation process. researchgate.netmdpi.com
A related compound, tetraethyl-1,1,3,3-propanetetracarboxylate, has been used to synthesize polyamide dendrimers, showcasing the potential of such tetraesters to create complex, branched polymer architectures. uot.edu.ly This process involved a multi-step divergent approach, starting with the reaction of the tetraester with a diamine to form the core of the dendrimer. uot.edu.ly
Precursor for Advanced Polymer Architectures (e.g., moisture-resistant polymers)
The development of advanced polymer architectures, such as hyperbranched polymers and dendrimers, benefits from monomers like this compound. researchgate.net These architectures can lead to materials with unique properties, including lower viscosity in solution and higher solubility compared to their linear analogues.
There is growing interest in developing polymers with enhanced moisture resistance for applications in electronics and packaging. google.com The incorporation of hydrophobic monomers can lead to polyesters with reduced moisture absorption. While direct evidence linking this compound to the synthesis of moisture-resistant polymers is not prominent, its hydrocarbon backbone and the potential for creating densely cross-linked structures could contribute to reduced water uptake in the final polymer matrix. The modification of polyesters with comonomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) has been shown to enhance hydrolytic stability. mdpi.com
Utility in Medicinal Chemistry and Pharmaceutical Precursor Synthesis
The reactivity of this compound makes it a useful starting material for the synthesis of a variety of organic molecules, including those with potential therapeutic applications. nih.gov
Building Block for Complex Organic Molecules with Potential Biological Activity
This compound serves as a versatile building block for constructing more complex molecular frameworks. Its four ester groups can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions. Alternatively, the activated methylene (B1212753) protons between the ester groups can participate in condensation reactions.
The synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals, can be achieved using precursors derived from multifunctional esters. ajol.inforesearchgate.net For example, multicomponent reactions (MCRs) are a powerful tool in medicinal chemistry for the rapid generation of diverse molecular libraries, and compounds with multiple reactive sites are highly valuable in this context. nih.gov
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
This compound can be used as an intermediate in the synthesis of various pharmacologically important scaffolds. For instance, it was utilized in the preparation of double-ring molecules. The ability to create complex, multi-ring systems is crucial in drug discovery, as these scaffolds often mimic the structures of natural products with known biological activity.
The synthesis of heterocyclic derivatives, which are common motifs in many drugs, often involves the use of multifunctional building blocks. ajol.info The reactivity of this compound allows for its conversion into various heterocyclic systems through cyclization reactions with appropriate reagents.
Applications in Coordination Chemistry
In the field of coordination chemistry, ligands play a central role in determining the structure and properties of metal complexes. This compound can be a precursor for the synthesis of polydentate ligands.
By hydrolyzing the ester groups to carboxylic acids, ethanetetracarboxylic acid can be obtained. This tetracarboxylate can then act as a multidentate ligand, capable of coordinating to one or more metal centers. The coordination of such ligands to metal ions can lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers. These materials are of significant interest due to their potential applications in gas storage, catalysis, and separation. The specific geometry of the ligand and the coordination preference of the metal ion will dictate the dimensionality and topology of the resulting coordination network.
Evaluation of this compound as a Polydentate Ligand
The potential for this compound to function as a polydentate ligand in chemical synthesis is rooted in its molecular structure. The compound features four ester functional groups, each with oxygen atoms possessing lone pairs of electrons that could, in principle, donate to a metal center, thereby classifying it as a potential polydentate ligand. A polydentate ligand is a molecule or ion that can bind to a central metal atom at multiple points, forming a chelate complex. This multidentate binding often leads to more stable metal complexes compared to those formed with monodentate ligands.
While direct, in-depth research specifically detailing the synthesis and characterization of metal complexes with this compound as the primary ligand is not extensively available in the public domain, the coordination behavior can be inferred from studies on its parent acid, 1,1,2,2-ethanetetracarboxylic acid, and other related tetracarboxylate ligands. Research on the deprotonated form of 1,1,2,2-ethanetetracarboxylic acid has demonstrated its versatility in coordinating with metal ions through various modes, including monodentate, chelating, and bridging fashions. These established coordination patterns for the parent acid provide a foundational framework for predicting the potential binding modes of its tetraethyl ester derivative.
The ester groups of this compound are generally considered to be weaker donors than the deprotonated carboxylate groups of the parent acid. However, the presence of four such groups offers multiple potential binding sites. The coordination could theoretically involve one or more of the carbonyl oxygens of the ester groups. The spatial arrangement of these four ester groups, attached to a central ethane (B1197151) backbone, allows for flexible positioning to accommodate the geometric preferences of various metal ions.
In the context of metal-organic frameworks (MOFs), organic molecules with multiple connecting points, known as linkers or bridging ligands, are fundamental to forming extended porous structures. While the synthesis of MOFs often involves carboxylate linkers, the use of ester-containing ligands is less common but conceptually feasible. This compound could potentially act as a neutral linker in the formation of novel coordination polymers.
Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be crucial in evaluating the coordination of this compound to a metal ion. A shift in the stretching frequency of the C=O bond in the IR spectrum of a potential complex compared to the free ligand would provide evidence of coordination. Similarly, changes in the chemical shifts of the protons and carbons near the ester groups in the NMR spectrum would indicate the involvement of these groups in binding to a metal center.
To provide a clear overview of the potential and known characteristics of related compounds, the following data tables summarize information on this compound and the observed coordination modes of its parent acid.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C14H22O8 |
| Molecular Weight | 318.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 73-76 °C |
| CAS Number | 632-56-4 |
Table 2: Observed Coordination Modes of 1,1,2,2-Ethanetetracarboxylate Anion
| Coordination Mode | Description |
| Monodentate | The ligand binds to a single metal center through one of its carboxylate oxygen atoms. |
| Chelating | A single carboxylate group binds to a metal center through both of its oxygen atoms. |
| Bridging | The ligand connects two or more metal centers. This can occur through a single carboxylate group binding to two different metals or through different carboxylate groups on the same ligand binding to different metal centers. |
Further research, including the synthesis and single-crystal X-ray diffraction studies of potential metal complexes, would be necessary to definitively characterize the role of this compound as a polydentate ligand and to elucidate its specific coordination geometries.
Advanced Analytical and Spectroscopic Characterization of Tetraethyl 1,1,2,2 Ethanetetracarboxylate and Its Derivatives
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are essential for separating tetraethyl 1,1,2,2-ethanetetracarboxylate from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for this compound. sielc.com In a typical application, a non-polar stationary phase, such as a C18 or a specialized low-silanol activity column like Newcrom R1, is employed. sielc.com
The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier like phosphoric acid to ensure sharp peak shapes. sielc.com The gradient or isocratic elution profile can be optimized to achieve baseline separation of the target compound from any impurities or starting materials. This HPLC method is not only effective for analytical purity checks but is also scalable for preparative chromatography, allowing for the isolation of the compound in high purity. sielc.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV-Vis |
| Application | Purity assessment and preparative separation |
This table illustrates a typical setup for HPLC analysis.
For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) is an effective alternative. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster separation times and higher resolution compared to traditional HPLC. The same reversed-phase principles apply, but the shorter analysis time increases throughput, which is particularly advantageous in high-throughput screening or reaction monitoring scenarios. sielc.com The use of columns with 3 µm particles represents a step toward these faster UPLC applications. sielc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.
The molecular structure of this compound is highly symmetrical, which simplifies its ¹H and ¹³C NMR spectra.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.
A triplet signal arises from the methyl (CH₃) protons of the four equivalent ethyl groups.
A quartet signal is produced by the methylene (B1212753) (OCH₂) protons of the ethyl groups, split by the adjacent methyl protons.
A singlet signal corresponds to the two equivalent methine (CH) protons on the central ethane (B1197151) backbone.
¹³C NMR: The carbon-13 NMR spectrum is also simplified due to the molecule's symmetry, and it is expected to exhibit four signals.
A signal for the carbonyl carbons (C=O) of the ester groups.
A signal for the methylene carbons (OCH₂) of the ethyl groups.
A signal for the methine carbons (CH) of the ethane backbone.
A signal for the methyl carbons (CH₃) of the ethyl groups.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 4.2 | Quartet | 8H | -O-CH₂ -CH₃ |
| ~ 4.0 | Singlet | 2H | -CH-CH- |
| ~ 1.2 | Triplet | 12H | -O-CH₂-CH₃ |
This table presents the predicted ¹H NMR data based on the compound's structure. Actual values may vary depending on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 168 | C =O |
| ~ 62 | -O-CH₂ -CH₃ |
| ~ 50 | -CH -CH - |
| ~ 14 | -O-CH₂-CH₃ |
This table presents the predicted ¹³C NMR data based on the compound's structure. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 318.32 g/mol ), electron ionization (EI) is a common technique used. nist.govnist.gov
The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight. The fragmentation pattern of esters typically involves cleavage of the bonds adjacent to the carbonyl group. Key fragmentation pathways for this molecule would include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), an ethyl radical (•CH₂CH₃, 29 Da), or a carbethoxy group (•COOCH₂CH₃, 73 Da). The successive loss of these fragments from the molecular ion leads to a series of characteristic peaks in the mass spectrum that help to confirm the structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Fragment Ion |
| 318 | [M]⁺ |
| 273 | [M - OCH₂CH₃]⁺ |
| 245 | [M - COOCH₂CH₃]⁺ |
| 172 | [M - 2xCOOCH₂CH₃]⁺ |
This table shows predicted mass-to-charge ratios for major fragments. The actual observed spectrum may show additional peaks from more complex rearrangements.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, which can be measured as a solid in a Nujol mull, is dominated by the characteristic absorptions of the ester functional group. nist.gov
The most prominent feature is a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. Additionally, characteristic C-O stretching vibrations from the ester linkage and C-H stretching from the alkyl portions of the molecule will be present.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| ~ 1730-1750 | C=O Stretch | Ester |
| ~ 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~ 1000-1300 | C-O Stretch | Ester |
This table lists the expected IR absorption frequencies. The exact positions and intensities can vary.
Theoretical and Computational Investigations of Tetraethyl 1,1,2,2 Ethanetetracarboxylate
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These calculations can determine the distribution of electrons within a molecule, identifying regions that are electron-rich or electron-poor, which in turn dictates how the molecule interacts with other chemical species.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
For Tetraethyl 1,1,2,2-ethanetetracarboxylate, DFT calculations would reveal the localization of the HOMO and LUMO. It is anticipated that the HOMO would be localized around the oxygen atoms of the ester groups, which possess lone pairs of electrons. Conversely, the LUMO is likely to be centered on the carbonyl carbons, which are electrophilic. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, for instance, in nucleophilic substitution or addition reactions.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the intermolecular forces that govern the condensed-phase behavior of a substance. nih.gov
For this compound, MD simulations would be employed to understand how individual molecules interact with each other in a liquid or solid state. These simulations can reveal information about the conformational flexibility of the molecule, particularly the rotation around the central carbon-carbon bond and the bonds within the ethyl ester groups. The bulky tetra-substituted nature of the ethane (B1197151) backbone likely imposes significant steric hindrance, influencing the preferred conformations. researchgate.net
Table 2: Illustrative Intermolecular Interaction Energies from a Hypothetical MD Simulation of this compound
| Interaction Type | Average Energy (kJ/mol) | Contribution to Cohesive Energy |
| Van der Waals | -35.2 | Major |
| Dipole-Dipole | -12.5 | Significant |
| Total Cohesive Energy | -47.7 |
Note: This data is illustrative and intended to represent the type of information that would be obtained from a molecular dynamics simulation.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides the means to investigate the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. nih.gov Such studies are crucial for understanding reaction kinetics and for optimizing reaction conditions. Methods like DFT can be used to map out the potential energy surface of a reaction, locating the minimum energy paths from reactants to products. acs.org
The synthesis of this compound itself can be studied computationally. For example, a common synthesis involves the reaction of diethyl malonate with iodine in the presence of a base. Computational modeling could elucidate the mechanism of this reaction, determining whether it proceeds through a radical or an ionic pathway and identifying the structure and energy of the transition state for the carbon-carbon bond formation.
Furthermore, the reactions of this compound, such as its hydrolysis or its use as a precursor in the synthesis of other molecules, can be modeled. sigmaaldrich.com These computational studies can predict the activation energies for different reaction pathways, helping to explain observed product distributions and to predict the feasibility of new transformations. nih.gov
Table 3: Hypothetical Activation Energies for a Reaction Involving this compound
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Nucleophilic Attack | Molecule + Nu⁻ | [Molecule---Nu]⁻ | Intermediate | 15.2 |
| Leaving Group Departure | Intermediate | [Intermediate]‡ | Final Product + LG⁻ | 10.5 |
Note: The values presented are hypothetical and serve to illustrate the outputs of computational studies on reaction mechanisms.
Thermodynamic and Kinetic Feasibility Assessments of Synthetic Pathways
Computational chemistry allows for the assessment of the thermodynamic and kinetic feasibility of different synthetic routes to a target molecule. aps.org By calculating the Gibbs free energy change (ΔG) for a proposed reaction, it is possible to predict whether the reaction will be spontaneous under a given set of conditions. A negative ΔG indicates a thermodynamically favorable process.
The kinetic feasibility, on the other hand, is determined by the activation energy (Ea) of the rate-determining step of the reaction. nih.gov A high activation energy implies a slow reaction rate, even if the reaction is thermodynamically favorable. Computational methods can be used to calculate these activation barriers, providing a more complete picture of a reaction's viability. nih.gov
Table 4: Hypothetical Thermodynamic and Kinetic Data for Two Synthetic Pathways to this compound
| Pathway | Overall ΔG (kcal/mol) | Rate-Determining Ea (kcal/mol) | Feasibility Assessment |
| Pathway A | -25.8 | 18.3 | Thermodynamically and kinetically favorable. |
| Pathway B | -15.2 | 30.1 | Thermodynamically favorable but kinetically hindered. |
Note: This table provides a hypothetical comparison to demonstrate the application of computational assessments of synthetic pathways.
Future Perspectives and Emerging Research Avenues for Tetraethyl 1,1,2,2 Ethanetetracarboxylate
Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. For Tetraethyl 1,1,2,2-ethanetetracarboxylate, research is moving towards more sustainable synthetic routes. Traditional methods for ester synthesis often rely on stoichiometric reagents and hazardous solvents. Emerging green alternatives could revolutionize its production.
One promising area is the adoption of greener solvent systems. Research has shown that solvents like acetonitrile (B52724) can be a less hazardous alternative to commonly used chlorinated or amide solvents for esterification reactions, such as the Steglich esterification, without compromising reaction rates or yields. acs.org Another key development is the use of solid acid catalysts, such as sulphated zirconia, which can replace corrosive liquid acids like sulfuric acid. numberanalytics.com These heterogeneous catalysts are easily recoverable and reusable, simplifying purification processes, minimizing corrosive waste, and enabling their use in continuous reactions. numberanalytics.com
Furthermore, "one-pot" synthesis strategies, which involve multiple reaction steps in a single reactor, are being developed to improve efficiency and reduce waste in the production of complex esters. wikipedia.org The application of these methods, potentially powered by microwave or ultrasonic irradiation, could significantly decrease the environmental footprint associated with the synthesis and transformation of this compound. scitechdaily.com
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity
Advances in catalysis are set to enhance the efficiency of synthesizing this compound and its derivatives. Recently developed catalyst systems show great promise for ester-producing reactions. For instance, innovative bimetallic oxide clusters, such as those made of Rhodium (Rh) and Ruthenium (Ru), have demonstrated remarkable efficiency in ester synthesis using molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. sielc.com The application of such catalysts could offer a much greener and more atom-economical route to the target compound. sielc.com
While this compound itself is achiral, the stereoselectivity of reactions becomes crucial when considering its derivatives. Future research will likely focus on developing catalytic systems that can control the stereochemistry during derivatization reactions. The use of catalytic electron donor-acceptor (EDA) complexes, which can be activated by visible light, represents a frontier in achieving selective functionalization under mild photochemical conditions. researchgate.net This could allow for the precise synthesis of complex chiral molecules starting from this versatile building block.
Integration into Flow Chemistry and Microreactor Systems for Scalable Production
The transition from traditional batch processing to continuous flow chemistry is a major trend in the chemical industry, offering enhanced safety, consistency, and scalability. prepchem.commedium.com Integrating the synthesis of this compound into flow chemistry and microreactor systems is a significant future prospect. molport.com
Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and fewer impurities. prepchem.com The small reaction volumes within microreactors enhance heat transfer and improve safety, especially for highly exothermic reactions. molport.com A known synthetic route, such as the electrochemical reduction of tetraethyl ethenetetracarboxylate, is well-suited for adaptation to a flow electrochemistry setup. prepchem.com This would enable safer, more efficient, and scalable production, transforming its manufacturing from laboratory-scale batches to industrial-scale continuous processing. medium.com
Unexplored Derivatization Strategies and Potential in Supramolecular Assembly
The dense functionalization of this compound, with its four ester groups, makes it a highly versatile platform for creating more complex molecules. A key area of emerging research is its use as a precursor for macrocycles and other complex architectures. It has been used in the synthesis of "double-ring molecules," a strategy that points towards its potential in creating unique topologies. This is exemplified by synthetic procedures that bridge two tetra-aza rings to form fully saturated bimacrocycles, which can act as dinucleating ligands for metal complexes. rsc.org
The true potential of this compound may lie in supramolecular chemistry. By hydrolyzing the ester groups to the corresponding ethanetetracarboxylic acid, the molecule can act as a multidentate ligand. nih.gov This was demonstrated in the synthesis of a manganese(II) complex where the fully deprotonated ethane-1,1,2,2-tetracarboxylate ligand coordinates to the metal centers, forming a three-dimensional hydrogen-bonding network. nih.gov This capability makes it a prime candidate for designing novel metal-organic frameworks (MOFs) and other coordination polymers. The ester groups themselves can participate in non-covalent interactions, suggesting that the molecule could be a building block for self-assembling systems based on hydrogen bonding or other weak interactions, similar to other polyesters used in supramolecular polymerization. researchgate.netrsc.org
Investigation of Novel Applications in Functional Materials and Nanotechnology
The unique structure of this compound positions it as a valuable building block for the next generation of functional materials and nanotechnology. Its four functional groups allow it to act as a cross-linking agent or a central core for creating multi-arm polymers. researchgate.net This is a common strategy for producing materials with tailored properties, such as specific viscosity, thermal stability, or mechanical strength. researchgate.net
By undergoing reactions like transesterification, it can be incorporated into polyester (B1180765) networks to create new plastics, resins, or coatings. numberanalytics.combritannica.com For example, similar multi-functional monomers are used to create durable wood coatings and other advanced polymers. acs.org The ability to form a rigid, well-defined core makes it an attractive component for dendrimers or other highly branched, nanometer-scale architectures.
In nanotechnology, functionalized nanomaterials are critical for applications in biomedicine and electronics. nih.gov The derivatization of this compound could be used to create novel surface coatings for nanoparticles, providing specific functionalities or improving their compatibility with other materials. Its potential as a building block for porous materials like MOFs also opens doors to applications in gas storage, separation, and catalysis. nih.gov
Q & A
Q. What are the primary synthetic routes for preparing tetraethyl 1,1,2,2-ethanetetracarboxylate?
The compound is commonly synthesized via nucleophilic substitution reactions. For example, diethyl bromomalonate reacts with sodium diethyl phosphite in ether to yield the tetraester. Alternatively, treatment of sodio diethyl malonate with ethyl trichloroacetate (ETA) produces the compound through displacement and coupling mechanisms. Key steps include maintaining anhydrous conditions and controlling reaction temperatures to optimize yields .
Q. How can the purity and structural integrity of this compound be verified?
Analytical techniques such as gas chromatography (GC) for purity assessment (>95% purity thresholds) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation are standard. NMR is critical for identifying ester carbonyl groups and ethane backbone symmetry. Mass spectrometry (MS) can further validate molecular weight (318.32 g/mol) .
Q. What are the recommended storage conditions for this compound?
Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid exposure to moisture and light, as ester groups are susceptible to hydrolysis and photodegradation. Shelf life is typically extended by desiccant use and refrigeration .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during its synthesis?
The reaction between diethyl bromomalonate and sodium diethyl phosphite proceeds via a nucleophilic substitution mechanism, where the malonate anion attacks the electrophilic carbon. Competing pathways, such as elimination or dimerization, are minimized by optimizing solvent polarity (ether or THF) and reactant stoichiometry. Intermediate trapping experiments and kinetic studies can elucidate dominant pathways .
Q. How does this compound function as a precursor in multi-step syntheses?
It serves as a versatile intermediate in forming cyclopropane derivatives and carboxylic acids. For example, hydrolysis under acidic conditions yields ethanetetracarboxylic acid, while reaction with phenyl-substituted reagents produces phenylsuccinic acid. Its four ester groups enable sequential functionalization, making it valuable in asymmetric synthesis .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
Discrepancies often arise from variations in reaction conditions (e.g., solvent choice, catalyst presence). Systematic studies using design of experiments (DoE) frameworks can identify critical factors (temperature, pH). For example, excess malonate anion suppresses bromomalonate dimerization, improving yields of the tetraester .
Q. How can computational modeling enhance understanding of its reactivity?
Density functional theory (DFT) calculations can map energy profiles for nucleophilic substitution and elimination pathways. Molecular dynamics simulations predict solvent effects on transition states. Such models guide experimentalists in selecting optimal conditions for regioselective transformations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
